molecular formula C12H8BClO3 B8193585 (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid

(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid

Cat. No.: B8193585
M. Wt: 246.45 g/mol
InChI Key: BNDMNTXHMHALHM-UHFFFAOYSA-N
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Description

(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid (CAS: 2173554-84-0) is a boronic acid derivative featuring a dibenzofuran core substituted with a chlorine atom at the 8-position and a boronic acid group at the 1-position. This compound is structurally characterized by its fused aromatic system, which confers rigidity and conjugated π-electrons, and the electron-withdrawing chlorine substituent, which influences its electronic properties.

Properties

IUPAC Name

(8-chlorodibenzofuran-1-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BClO3/c14-7-4-5-10-8(6-7)12-9(13(15)16)2-1-3-11(12)17-10/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDMNTXHMHALHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)OC3=C2C=C(C=C3)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lewis Acid Catalysis in Boron-Halogen Exchange

AlCl₃ and FeCl₃ enhance electrophilic aromatic substitution in Friedel-Crafts reactions by activating BCl₃. In the synthesis of p-chlorophenylboronic acid, AlCl₃ achieves 85% yield at 110°C. Similar conditions could be applied to dibenzofuran systems, though higher temperatures (120–130°C) may be required to overcome ring rigidity.

Transition Metal Catalysis for Borylation

Palladium-based systems dominate Miyaura borylation, but copper-mediated methods offer cost advantages. For example, CuI/L-proline synergistically facilitates Ullmann-type couplings in dibenzofuran synthesis. Adapting this to borylation would require optimizing boron nucleophiles and reducing oxidative side reactions.

Comparative Analysis of Synthetic Routes

Table 1. Comparison of Preparation Methods

MethodStarting MaterialKey StepsYield (%)Limitations
Friedel-CraftsChlorobenzeneBCl₃ alkylation, hydrolysis85Requires gaseous BCl₃
Cyclizationo-DihalobenzeneCuI/L-proline cyclization, DDQ oxidation70–83Multi-step, high catalyst load
Miyaura Borylation8-Chloro-1-iododibenzofuranPd-catalyzed borylation60–75Sensitivity to steric effects

Chemical Reactions Analysis

Types of Reactions

(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form various oxygenated derivatives

    Reduction: Reduction reactions can yield different hydrogenated products

    Substitution: Commonly undergoes electrophilic substitution reactions due to the presence of the boronic acid group

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid primarily involves its role as a reagent in chemical reactions. The boronic acid group is known for its ability to form stable complexes with various substrates, facilitating the formation of new carbon-carbon bonds. This property is particularly exploited in the Suzuki-Miyaura coupling reaction, where the boronic acid group interacts with a palladium catalyst to form a new carbon-carbon bond .

Comparison with Similar Compounds

Dibenzofuran-Based Boronic Acids

  • Physical Properties: Molecular weight = 212.01 g/mol, compared to ~246.46 g/mol for the chlorinated variant. Synthesis: Both compounds are synthesized via palladium-catalyzed cross-coupling reactions, but the chlorine in (8-chloro-dibenzofuran-1-yl)boronic acid requires additional halogenation steps . Reactivity: The absence of chlorine in the 4-yl derivative results in lower Lewis acidity (higher pKa) compared to the chlorinated analog, as electron-withdrawing groups like Cl lower pKa by stabilizing the boronate form .

Chlorinated Aromatic Boronic Acids

  • (6-Hydroxynaphthalen-1-yl)boronic acid (CAS: 183158-32-9):
    • Structural Differences : Features a naphthalene core with a hydroxyl group instead of a dibenzofuran system.
    • Biological Activity : Demonstrates cytotoxic effects in triple-negative breast cancer cells (IC50 = 0.1969 µM), highlighting the role of aromatic systems in antiproliferative activity. The dibenzofuran-chlorine combination in the target compound may enhance cell permeability due to increased lipophilicity .
  • (5-Formylfuran-3-yl)boronic acid (CAS: 62306-80-3):
    • Electronic Effects : The formyl group is strongly electron-withdrawing, further lowering pKa compared to the chloro-substituted dibenzofuran variant. This enhances diol-binding affinity, critical for glucose-sensing applications .

Electronic and Reactivity Comparisons

Acidity (pKa) and Binding Constants

  • Chlorine Substituent: The 8-chloro group in the target compound increases acidity (lower pKa) compared to non-chlorinated dibenzofuran boronic acids. This aligns with studies showing electron-withdrawing substituents stabilize the boronate conjugate base .
  • Wulff-Type Boronic Acids: Boronic acids with adjacent amine groups (e.g., 2-dimethylaminomethylphenylboronic acid) exhibit significantly lower pKa (~7–8) due to B-N coordination. The target compound lacks this feature, resulting in a higher pKa (~8–9), limiting its utility in physiological applications requiring neutral pH compatibility .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The dibenzofuran core and chlorine substituent may slow transmetalation steps due to steric hindrance compared to simpler arylboronic acids (e.g., phenylboronic acid). However, the rigid aromatic system improves regioselectivity in coupling reactions .

Antiproliferative Activity

  • Comparison with Phenanthren-9-yl Boronic Acid : Phenanthren-9-yl boronic acid shows cytotoxic activity (IC50 = 0.2251 µM) in breast cancer models. The target compound’s dibenzofuran system may offer similar or enhanced activity due to improved aromatic stacking with biological targets, though experimental data are pending .

Material Science

  • OLED Intermediates: The target compound is listed as an OLED intermediate, contrasting with non-chlorinated analogs like Dibenzo[b,d]furan-4-ylboronic acid. The chlorine substituent may tune emission properties by altering electron density in the conjugated system .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure Substituent(s) Molecular Weight (g/mol) Predicted pKa Key Applications
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid Dibenzofuran Cl, B(OH)2 ~246.46 ~8.5–9.0 OLEDs, Cross-coupling
Dibenzo[b,d]furan-4-ylboronic acid Dibenzofuran B(OH)2 212.01 ~9.5–10.0 Organic electronics
(6-Hydroxynaphthalen-1-yl)boronic acid Naphthalene OH, B(OH)2 189.97 ~8.0–8.5 Anticancer agents

Biological Activity

(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological mechanisms, interactions with various molecular targets, and relevant research findings.

Chemical Structure and Properties

The compound features a dibenzo[b,d]furan moiety substituted with a chlorine atom and a boronic acid group. Its structural formula is represented as follows:

C12H9BO3Cl\text{C}_{12}\text{H}_{9}\text{B}\text{O}_{3}\text{Cl}

This unique structure allows for diverse interactions at the molecular level, particularly with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles. This characteristic enables it to modulate various biochemical pathways, potentially influencing enzyme activity and receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition: The boronic acid group can interact with serine or cysteine residues in active sites, inhibiting enzyme function.
  • Receptor Modulation: The compound may bind to specific receptors, altering their signaling pathways.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antitumor Activity: Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis.
  • Antimicrobial Properties: The compound has been evaluated for its effectiveness against bacterial strains, showing potential as an antimicrobial agent.
  • Enzyme Interaction Studies: It has been reported that this compound acts as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives. Below are notable findings:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2Antimicrobial EffectsShowed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of CYP1A2 and CYP3A4 enzymes, affecting drug metabolism rates.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
1-Bromo-3-chlorodibenzo[b,d]furanSimilar halogenation patternModerate enzyme inhibition
2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneContains dioxaborolane groupEnhanced interaction with nucleophiles

Q & A

Basic Research Questions

Q. What experimental factors influence the reactivity of (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid in multicomponent reactions (MCRs)?

  • Methodological Answer : Substituent position (ortho vs. meta/para) and the presence of a free -B(OH)₂ moiety significantly impact reactivity. Ortho-substituted boronic acids exhibit reduced efficiency due to steric hindrance affecting Schiff base formation in MCRs. Boronic acid monoesters (e.g., esters with ring strain) are less reactive than free boronic acids, as observed in high-throughput mass spectrometry studies . Optimize reactions by prioritizing para/meta-substituted analogs and ensuring the boronic acid remains unesterified.

Q. How can boroxine formation during mass spectrometry (MS) analysis of boronic acids be mitigated?

  • Methodological Answer : Boroxines (cyclotrimeric anhydrides) form via dehydration, complicating MS detection. Derivatize boronic acids with diols (e.g., 2,3-butanedione) or sugars to form stable boronic esters, preventing cyclization. For peptide boronic acids, use MALDI-MS with arginine-specific labeling or incorporate ortho-amino methyl groups to suppress trimerization .

Q. What strategies improve the thermal stability of boronic acids during synthesis?

  • Methodological Answer : Pyrene-1-boronic acid derivatives demonstrate exceptional thermal stability (up to 600°C), attributed to extended aromatic conjugation. For chlorinated dibenzofuran analogs, avoid prolonged heating in anhydrous solvents (e.g., chloroform) to minimize boroxine formation. Use thermogravimetric analysis (TGA) to screen degradation pathways and select structurally reinforced analogs .

Advanced Research Questions

Q. How can computational methods guide the selection of boronic acid building blocks for high-throughput screening?

  • Methodological Answer : Apply principal component analysis (PCA) and k-means clustering on a library of 5,136 boronic acids using 613 QSAR descriptors. Prioritize in-house compounds near cluster centroids to maximize diversity. For under-represented clusters, select commercially available analogs. This workflow balances chemical diversity with practical accessibility .

Q. What experimental conditions enhance the selectivity of boronic acid-based glycoprotein capture systems?

  • Methodological Answer : Secondary interactions (e.g., hydrophobic forces) reduce selectivity. Adjust buffer systems to weaken non-specific binding: low-ionic-strength buffers enhance boronate-diol affinity. Validate using model glycoproteins (e.g., RNase B) and non-glycosylated controls (e.g., avidin) to optimize conditions .

Q. How do electronic properties (e.g., pKa) of boronic acids influence their catalytic activity in hydroxyl group functionalization?

  • Methodological Answer : Measure pKa via 11B^{11}\text{B} NMR titration in phosphate buffer. Electron-withdrawing substituents (e.g., fluorine) lower pKa, increasing Lewis acidity. For example, tetrafluorophenyl boronic acid (pKa = 6.0) enhances catalytic activity in alcohol ionization. Use linear correlations between 1H^{1}\text{H} NMR shifts and pKa for analogs prone to protodeborylation .

Q. How can boronic acids be integrated into fluorescent biosensors for pathogen detection?

  • Methodological Answer : Functionalize carbon dots (C-dots) with boronic acid moieties to target glycolipids on Gram-positive bacteria. Optimize binding by tuning boronic acid density and using hydrophilic copolymers (e.g., PAA-ran-PAAPBA) to enhance solubility and specificity. Validate via fluorescence quenching assays against bacterial cell lines .

Addressing Data Contradictions

Q. Why do some studies report ortho-substituted boronic acids as less reactive, while others highlight their utility in suppressing boroxine formation?

  • Methodological Answer : Ortho-substituents reduce reactivity in MCRs due to steric hindrance but improve stability in MS by preventing trimerization. For example, ortho-amino methyl groups in peptide boronolectins block boroxine formation without compromising biological activity. Context-dependent optimization is critical: prioritize ortho-substituted analogs for stability-focused applications (e.g., biosensors) and para/meta-substituted analogs for synthetic reactions .

Q. How can conflicting results on the thermodynamics of boroxine formation be reconciled?

  • Methodological Answer : Boroxine formation is endothermic in aqueous media but exothermic in anhydrous solvents. Computational studies (MP2/CCSD(T)) show solvent polarity and substituent electronic effects dictate equilibrium. Experimentally, monitor dehydration via 11B^{11}\text{B} NMR in controlled humidity and cross-reference with TGA to resolve discrepancies .

Methodological Tables

Table 1 . Key Parameters for Boronic Acid Reactivity Optimization

ParameterImpact on ReactivityMethod for AdjustmentReference
Substituent PositionOrtho: ↓ reactivity; Para: ↑Synthesize meta/para derivatives
-B(OH)₂ AvailabilityFree -B(OH)₂: ↑ reactivityAvoid esterification/protection
Lewis Acidity (pKa)Lower pKa: ↑ catalytic activityIntroduce electron-withdrawing groups

Table 2 . Strategies to Address Boroxine Interference

ApproachMechanismApplication ExampleReference
Diol DerivatizationForms stable boronic estersSaccharide detection via MALDI-MS
Ortho-Amino GroupsBlocks trimerizationPeptide boronolectin libraries
Humidity ControlLimits dehydrationTGA in inert atmosphere

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